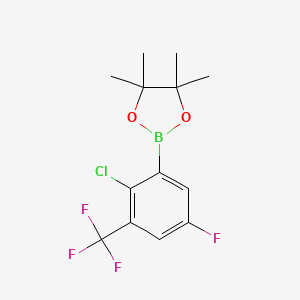2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
CAS No.: 2121515-04-4
Cat. No.: VC11661030
Molecular Formula: C13H14BClF4O2
Molecular Weight: 324.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2121515-04-4 |
|---|---|
| Molecular Formula | C13H14BClF4O2 |
| Molecular Weight | 324.51 g/mol |
| IUPAC Name | 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 |
| Standard InChI Key | YZWHKVXPPZDROO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester features a benzene ring substituted at positions 2 (chloro), 3 (trifluoromethyl), and 5 (fluoro), with the carboxylic acid group at position 1 esterified with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester moiety enhances lipophilicity and stability compared to the free acid form, making it advantageous for specific synthetic applications .
Table 1: Key Structural Features
| Position | Substituent | Functional Group Role |
|---|---|---|
| 1 | Pinacol ester | Stabilizes carboxylic acid |
| 2 | Chloro (-Cl) | Electron-withdrawing |
| 3 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing |
| 5 | Fluoro (-F) | Electron-withdrawing |
Synthesis and Manufacturing
Proposed Synthesis Steps
-
Halogenation: Sequential chlorination and fluorination of a trifluoromethyl-substituted benzene precursor.
-
Lithiation: Treatment with tert-butyl lithium in the presence of tertiary amines (e.g., Tetramethyl Ethylene Diamine) to generate a lithium intermediate .
-
Carboxylation: Reaction with dry ice (CO₂) to form the benzoic acid.
-
Esterification: Coupling with pinacol using standard esterification catalysts (e.g., DCC/DMAP).
Table 2: Comparative Reaction Conditions
Physical and Chemical Properties
Physicochemical Parameters
Data extrapolated from analogous compounds suggest the following properties:
Table 3: Estimated Properties
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The pinacol ester group serves as a protective moiety for carboxylic acids, enabling reactions at other positions without decarboxylation. For instance, in palladium-catalyzed cross-couplings, the ester stabilizes the aromatic ring during halogen exchange or nucleophilic substitutions .
Pharmaceutical Relevance
While no direct pharmacological data exists for this compound, boronic acid pinacol esters (e.g., SX-517) demonstrate noncompetitive antagonism of chemokine receptors, highlighting the therapeutic potential of esterified aromatic systems . The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets.
Future Perspectives
Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume